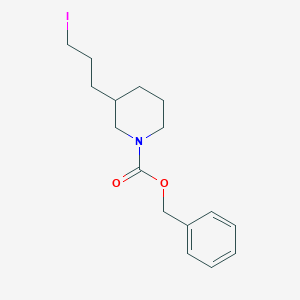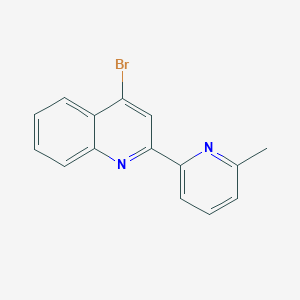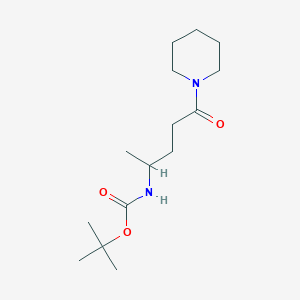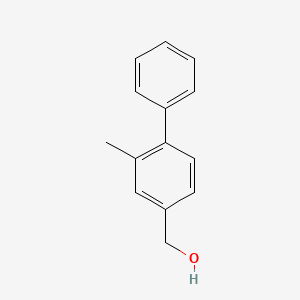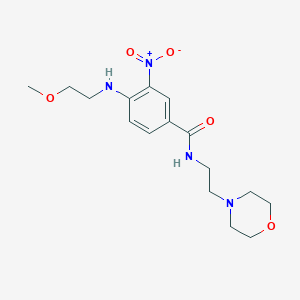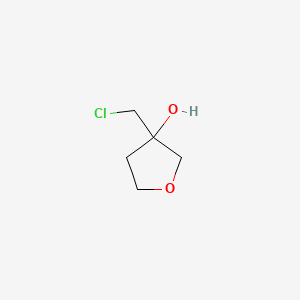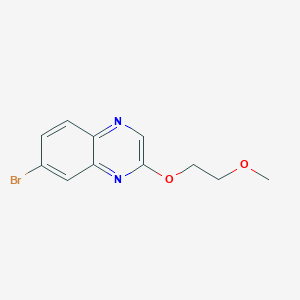
7-Bromo-1-(bromomethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 7th position and on the methyl group attached to the first position of the naphthalene ring
Synthetic Routes and Reaction Conditions:
From 1-Naphthalenemethanol: One common method involves the bromination of 1-naphthalenemethanol using N-bromosuccinimide (NBS) under light conditions.
From 1-Bromonaphthalene: Another method involves the bromination of 1-bromonaphthalene using bromine in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the processes likely involve large-scale bromination reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as cyanide or amines.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products such as 7-cyano-1-(bromomethyl)naphthalene or 7-amino-1-(bromomethyl)naphthalene.
Oxidation: Products like 7-bromo-1-naphthaldehyde.
Reduction: Products such as 7-bromo-1-methylnaphthalene.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-(bromomethyl)naphthalene is used as an intermediate in organic synthesis and pharmaceutical research . Its applications include:
Chemistry: Used in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Research into new pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 7-Bromo-1-(bromomethyl)naphthalene primarily involves its reactivity as a brominated aromatic compound. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, which can be exploited in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Bromonaphthalene: Similar in structure but lacks the bromomethyl group.
2-Bromonaphthalene: Another isomer with the bromine atom at the second position.
1-(Bromomethyl)naphthalene: Lacks the additional bromine atom at the 7th position.
Uniqueness: 7-Bromo-1-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations compared to its mono-brominated counterparts.
Eigenschaften
CAS-Nummer |
81830-68-4 |
|---|---|
Molekularformel |
C11H8Br2 |
Molekulargewicht |
299.99 g/mol |
IUPAC-Name |
7-bromo-1-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,7H2 |
InChI-Schlüssel |
PGXJQVHWJMYCLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


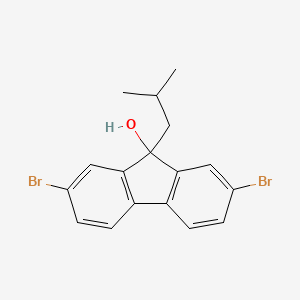
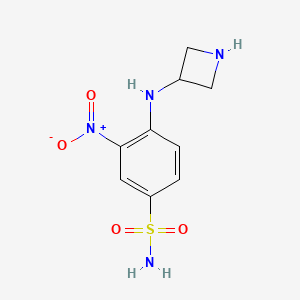
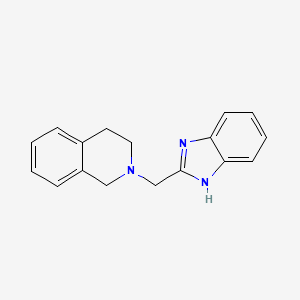
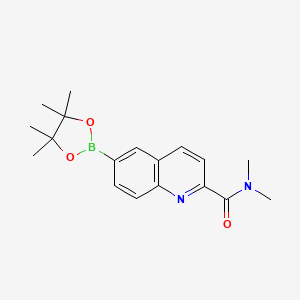

![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
